molecular formula C22H20N4O3 B2539227 N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105239-75-5

N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2539227
CAS RN: 1105239-75-5
M. Wt: 388.427
InChI Key: LETXQPKIMXEUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, also known as DPI-3290, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently under investigation for its potential therapeutic applications.

Scientific Research Applications

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, play significant roles in drug development due to their biological importance. These compounds exhibit a wide range of functionalities, including serving as intermediates in metal complexes formation, catalyst design, and showing potential in medicinal applications with anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxide motifs allows for their use in advanced chemistry and drug development investigations, suggesting a similar potential for the compound (Li et al., 2019).

Pharmacophore Design in Kinase Inhibition

Compounds with imidazole scaffolds, closely related to benzimidazoles, are recognized for their selectivity as inhibitors of p38 mitogen-activated protein kinase, crucial for proinflammatory cytokine release. These compounds, by mimicking ATP binding, show potential in designing selective kinase inhibitors, suggesting that structurally similar compounds like the one may have applications in developing novel anti-inflammatory agents (Scior et al., 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on selective chemical inhibitors of cytochrome P450 isoforms, crucial for drug metabolism, highlights the importance of molecular specificity in developing drugs with reduced risk of interactions. Compounds with precise inhibitory actions on specific P450 isoforms demonstrate the potential for targeted therapeutic applications, suggesting that the compound could be explored for its specificity in drug metabolism modulation (Khojasteh et al., 2011).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a structural motif similar to parts of the compound , is recognized for its extensive bioactive properties. This review underlines its role in medicinal chemistry, especially as kinase inhibitors, such as ponatinib, highlighting the scaffold's therapeutic potential in medicine. This suggests the capability of structurally related compounds to serve as bases for novel therapeutic agents (Garrido et al., 2021).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-28-15-10-11-17(20(13-15)29-2)24-21(27)14-26-19-9-4-3-7-16(19)25-22(26)18-8-5-6-12-23-18/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETXQPKIMXEUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.